Receptor Selectivity Profile vs. ATP: Agonist vs. Antagonist at Human P2Y4
UTP is a potent agonist at both human P2Y2 and P2Y4 receptors. In contrast, ATP, while equipotent at P2Y2, acts as a competitive antagonist at the human P2Y4 receptor . This divergence makes UTP the only endogenous nucleotide capable of activating P2Y4 in systems where ATP is also present [1]. This is a critical distinction for studies aimed at isolating P2Y4-specific signaling pathways.
| Evidence Dimension | Functional activity at human P2Y4 receptor |
|---|---|
| Target Compound Data | Potent agonist (EC50 = 80 nM) |
| Comparator Or Baseline | ATP (competitive antagonist) |
| Quantified Difference | Opposite functional activity (agonist vs. antagonist) |
| Conditions | 1321N1 astrocytoma cells expressing recombinant human P2Y4 receptors |
Why This Matters
This ensures that experimental outcomes attributed to P2Y4 activation are not confounded by the presence of ATP, a ubiquitous contaminant in cell culture and in vivo settings.
- [1] Kennedy C, et al. ATP, an Agonist at the Rat P2Y4 Receptor, Is an Antagonist at the Human P2Y4 Receptor. Mol Pharmacol. 2000;57(5):926-31. View Source
